Acelarin

Descripción general

Descripción

Acelarin, also known as NUC-1031, is a ProTide transformation and enhancement of the widely-used nucleoside analogue, gemcitabine . It is currently being evaluated in a Phase III study for the first-line treatment of patients with advanced biliary tract cancer .

Synthesis Analysis

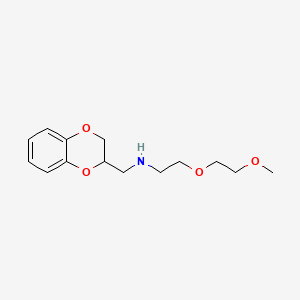

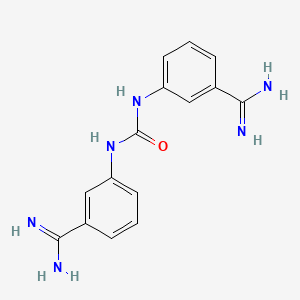

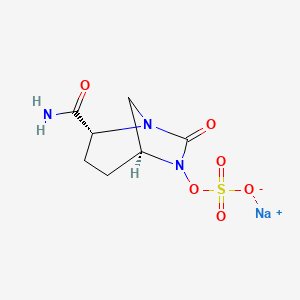

Acelarin is comprised of gemcitabine and a phosphoramidate moiety (a phosphate group and a specific combination of aryl, ester, and amino acid groups) . The addition of the phosphoramidate moiety changes the chemical properties of Acelarin, compared to gemcitabine .

Molecular Structure Analysis

Acelarin is structurally gemcitabine with an attached phosphoramidate group . This chemical modification aims to achieve improved cellular delivery of the activated drug .

Chemical Reactions Analysis

The cytotoxic effect of gemcitabine on cancer cells is attributed to the generation of the triphosphate form of gemcitabine, known as dFdCTP . In cancer cells, dFdCTP interferes with DNA replication causing cancer cell death and preventing tumor growth .

Physical And Chemical Properties Analysis

Acelarin has 10 hydrogen bond acceptors and 3 hydrogen bond donors . The addition of the phosphoramidate moiety changes the chemical properties of Acelarin, compared to gemcitabine .

Aplicaciones Científicas De Investigación

Pancreatic Cancer Treatment

Acelarin has been evaluated for its efficacy in treating metastatic pancreatic carcinoma. Clinical trials have assessed its superiority over gemcitabine in terms of overall survival, disease progression, and quality of life . The drug’s mechanism involves overcoming key resistance mechanisms associated with gemcitabine, potentially offering a more effective treatment option for this aggressive cancer.

Biliary Tract Cancer Therapy

The drug has received Orphan Drug designation by the FDA for the treatment of biliary tract cancer. Acelarin, in combination with cisplatin, has shown an approximate doubling of the response rate expected with the standard care, indicating its potential as a first-line treatment .

Ovarian Cancer Management

Acelarin is being investigated for its use in patients with ovarian cancer. Studies are looking into the best dose to be used in combination with cisplatin, aiming to improve the outcomes for patients with this type of cancer .

Overcoming Chemotherapy Resistance

One of the significant applications of Acelarin is its ability to overcome resistance mechanisms in cancer cells. It is designed to enter the cancer cell independent of membrane transporters and remains stable against enzymatic degradation, which could lead to improved treatment outcomes .

Pharmacokinetics and Pharmacodynamics

Research into Acelarin’s pharmacokinetics has revealed a more favorable plasma half-life compared to gemcitabine. Its pharmacodynamic profile suggests that it achieves higher intracellular levels of the active moiety, which could translate into better therapeutic effects .

Safety Profile in Clinical Settings

Acelarin has demonstrated a favorable safety profile in clinical studies. It has been well-tolerated in patients with advanced solid tumors, which is crucial for its potential widespread use in oncology .

Mechanism of Action Studies

The drug’s mechanism of action is a key area of research. Acelarin is a ProTide transformation of gemcitabine that overcomes the latter’s resistance mechanisms, such as reliance on nucleoside transporters for cellular uptake and susceptibility to breakdown by deaminases .

Therapeutic Effects Evaluation

Finally, Acelarin’s therapeutic effects are being rigorously evaluated. It has shown high response rates in non-clinical studies, particularly in cancer types that have developed resistance to gemcitabine, suggesting its potential as a more effective chemotherapeutic agent .

Direcciones Futuras

Acelarin has received Fast Track designation from the U.S. Food and Drug Administration (FDA), which is a process designed to facilitate the development and expedite the review of drugs to treat serious conditions and address an unmet medical need . The first interim analysis is expected in the first half of 2022 .

Mecanismo De Acción

Target of Action

Acelarin, also known as NUC-1031, is a ProTide transformation and enhancement of the widely-used nucleoside analogue, gemcitabine . The primary target of Acelarin is the DNA synthesis process within cancer cells .

Mode of Action

Acelarin is structurally similar to gemcitabine, but with an attached phosphoramidate group . This chemical modification aims to improve the cellular delivery of the activated drug, overcoming resistance mechanisms, and protecting against enzymatic breakdown to toxic byproducts . The activation of Acelarin is independent of deoxycytidine kinase (dCK), a key enzyme involved in the activation of gemcitabine . This allows Acelarin to retain its anti-cancer activity even when dCK is inhibited .

Biochemical Pathways

Acelarin affects the DNA synthesis pathway in cancer cells. It is pre-phosphorylated, thus bypassing the rate-limiting step of phosphorylation that is required for gemcitabine to become an active antimetabolite . This results in more effective antimetabolite activity than gemcitabine .

Pharmacokinetics

Acelarin exhibits favorable pharmacokinetics compared to gemcitabine. Its plasma half-life is significantly longer (7.9 hours versus 1.5 hours, respectively) . The maximum concentration (Cmax) of the active moiety dFdCTP is reached at 30 minutes end of infusion (EOI), and even at 24 hours EOI, Acelarin achieves levels of dFdCTP higher than reported for gemcitabine at its Cmax at 2 hours .

Result of Action

Acelarin generates 13 times higher intracellular dFdCTP levels than gemcitabine . It has shown greater potency than gemcitabine in partially resistant and resistant pancreatic cell lines . Acelarin has achieved high response rates and favorable tolerability in patients with advanced solid tumors .

Action Environment

The efficacy of Acelarin can be influenced by various factors in the tumor microenvironment. For instance, the cellular uptake of Acelarin is independent of nucleoside transporters (hENT1), which are often downregulated in cancer cells . This allows Acelarin to overcome one of the key resistance mechanisms associated with gemcitabine . , highlighting the complex interplay of factors that can influence a drug’s action and efficacy in the clinical setting.

Propiedades

IUPAC Name |

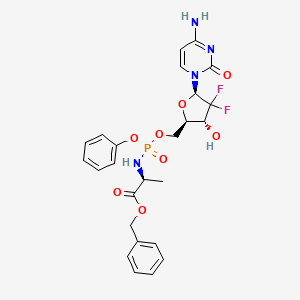

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKGYOMICWFQZ-KKQYNPQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acelarin | |

CAS RN |

840506-29-8 | |

| Record name | NUC-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NUC-1031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)